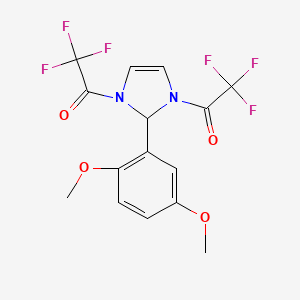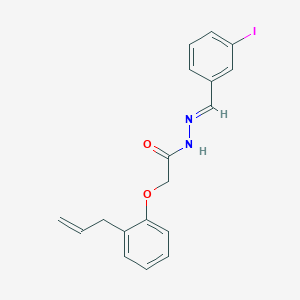
2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide
説明
2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide, also known as CPPH, is a hydrazide compound that has gained attention in scientific research due to its potential as a therapeutic agent. CPPH has been synthesized through various methods and has shown promising results in both in vitro and in vivo studies.
作用機序
The mechanism of action of 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide is not fully understood, but it has been proposed that 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide may exert its effects through the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide has also been shown to inhibit the activity of histone deacetylases, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide has been shown to have various biochemical and physiological effects in in vitro and in vivo studies. In cancer cells, 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide has been shown to induce cell cycle arrest and apoptosis. In inflammation models, 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In models of neurodegenerative diseases, 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide has been shown to protect against oxidative stress and reduce inflammation.
実験室実験の利点と制限
One advantage of 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide for lab experiments is its relatively low toxicity compared to other compounds. However, one limitation is that 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide has low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
For 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide research include further studies on its mechanism of action, as well as its potential therapeutic applications in various diseases. 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide may also be studied in combination with other compounds to enhance its effects. In addition, the development of more efficient synthesis methods for 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide may allow for its wider use in scientific research.
科学的研究の応用
2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In vitro studies have shown that 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide has anti-proliferative effects on cancer cells and can induce apoptosis. 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide has been studied for its potential neuroprotective effects in models of Parkinson's disease.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-1-phenylethylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12(14-6-4-3-5-7-14)19-20-17(21)13(2)22-16-10-8-15(18)9-11-16/h3-11,13H,1-2H3,(H,20,21)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXQJYKFNQTMFY-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=C(C)C1=CC=CC=C1)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C(\C)/C1=CC=CC=C1)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[(E)-1-phenylethylideneamino]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-methoxybenzaldehyde {6-[(4-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B3827379.png)
![2-methyl-8-[(1-propyl-1H-pyrazol-5-yl)carbonyl]octahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B3827386.png)
![2-({5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-1-propanol](/img/structure/B3827387.png)
![N-(2-chloro-5-methylphenyl)-3-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzamide](/img/structure/B3827400.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B3827420.png)
![N,N'-bis[3-(3-nitrophenyl)-2-propen-1-ylidene]dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide](/img/structure/B3827431.png)
![N-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B3827434.png)
![2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3827442.png)

![(4-chloro-2-nitrophenyl){2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}amine](/img/structure/B3827461.png)
![(2-chloro-4-nitrophenyl){2-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine](/img/structure/B3827469.png)
![5-nitro-N-{3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-8-quinolinamine](/img/structure/B3827475.png)
![(4-chloro-2-nitrophenyl){3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}amine](/img/structure/B3827483.png)